molecular formula C19H28O2 B14259500 4-Nonylphenyl 2-methylprop-2-enoate CAS No. 245040-62-4

4-Nonylphenyl 2-methylprop-2-enoate

Cat. No.: B14259500
CAS No.: 245040-62-4
M. Wt: 288.4 g/mol
InChI Key: YMQFZSOCSZUBAN-UHFFFAOYSA-N
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Description

4-Nonylphenyl 2-methylprop-2-enoate is a complex organic compound that belongs to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is characterized by its unique molecular structure, which includes a nonylphenyl group and a 2-methylprop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenyl 2-methylprop-2-enoate typically involves the esterification of 4-nonylphenol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The nonylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-Nonylphenyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active compounds.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 4-Nonylphenyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The nonylphenyl group can interact with hydrophobic regions of biological membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylphenyl 2-methylprop-2-enoate: Similar in structure but with a phenyl group instead of a nonyl group.

    2-Ethylhexyl 2-methylprop-2-enoate: Contains an ethylhexyl group instead of a nonylphenyl group.

    Methyl 2-methylprop-2-enoate: A simpler ester with a methyl group.

Uniqueness

4-Nonylphenyl 2-methylprop-2-enoate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.

Properties

CAS No.

245040-62-4

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(4-nonylphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C19H28O2/c1-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)21-19(20)16(2)3/h12-15H,2,4-11H2,1,3H3

InChI Key

YMQFZSOCSZUBAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C(=C)C

Origin of Product

United States

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